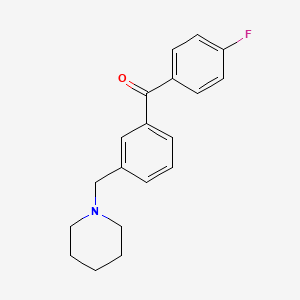

4'-Fluoro-3-piperidinomethyl benzophenone

Vue d'ensemble

Description

4’-Fluoro-3-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20FNO and a molecular weight of 297.37 g/mol . It is also known by its IUPAC name, (4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone . This compound is characterized by the presence of a fluorine atom on the benzene ring and a piperidine ring attached to the benzophenone structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-piperidinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperidine ring is introduced to the benzophenone structure.

Industrial Production Methods

Industrial production of 4’-Fluoro-3-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Fluoro-3-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4'-Fluoro-3-piperidinomethyl benzophenone falls within the category of Mannich bases, which are known for their diverse biological activities. These compounds are synthesized through the Mannich reaction, where an amine reacts with formaldehyde and a ketone or aldehyde. The resulting structures can exhibit significant pharmacological properties.

Anticancer Activity

Research indicates that Mannich bases, including derivatives like this compound, demonstrate notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from piperidine exhibit enhanced cytotoxicity compared to their non-piperidine counterparts. In particular:

- Cytotoxicity against Cancer Cell Lines : A study revealed that Mannich bases derived from 4-aryloxyacetophenones displayed moderate cytotoxic properties against murine L1210 cells and human T-lymphocytes .

- Comparative Potency : The compound was evaluated against human colon cancer cell lines, demonstrating cytotoxicity levels comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The antimicrobial potential of this compound has also been noted. Compounds with similar structural motifs have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in material sciences:

Photostability and UV Protection

Benzophenones are commonly used as UV filters in various products, including sunscreens and plastics. The incorporation of the piperidinomethyl group may enhance the photostability of formulations while providing effective UV absorption properties. This application is particularly relevant given the increasing regulatory scrutiny on chemical safety in consumer products.

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HepG2 | 2.57 | |

| Cytotoxicity | MCF-7 | <2 | |

| Antimicrobial | Staphylococcus aureus | Inhibitory |

Case Study 1: Anticancer Evaluation

In a comparative study of various Mannich bases, this compound was found to possess cytotoxic properties against several cancer cell lines, including MCF-7 and HepG2. Its structure was optimized to enhance hydrophobicity, correlating with increased cytotoxicity .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized based on the piperidinyl structure of this compound, leading to compounds that exhibited significant antimicrobial activity against common pathogens such as E. coli and S. aureus.

Mécanisme D'action

The mechanism of action of 4’-Fluoro-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-3’-piperidinomethyl benzophenone

- 2,3-Dimethyl-3’-piperidinomethyl benzophenone

- Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

Uniqueness

4’-Fluoro-3-piperidinomethyl benzophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Activité Biologique

4'-Fluoro-3-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, which influences its chemical reactivity and biological interactions. The compound can be synthesized through the reaction of 4-fluorobenzophenone with piperidine, typically using a base like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been explored extensively. In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, Mannich bases related to this compound have shown increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity Comparison

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Jurkat | <2 | |

| Mannich Base A | Renca | <2.5 | |

| Mannich Base B | PC-3 | <2 |

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various Mannich bases derived from similar structures, it was found that some derivatives exhibited cytotoxicity levels significantly higher than that of established chemotherapeutics. For example, certain derivatives showed a cytotoxicity increase of 2.5 to 5.2 times compared to 5-fluorouracil against Jurkat cells .

- Molecular Docking Studies : Computational studies have indicated that derivatives of benzophenones, including this compound, interact effectively with presenilin proteins, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications beyond oncology .

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPOQGSXTSVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643141 | |

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-05-0 | |

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.